

# An In-Depth Technical Guide to Octyl 2-aminoacetate Hydrochloride

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## Compound of Interest

Compound Name: *Octyl 2-aminoacetate*  
*Hydrochloride*

Cat. No.: *B1586346*

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An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of **Octyl 2-aminoacetate Hydrochloride** (CAS Number: 39540-30-2).

## Introduction: The Versatile Amino Acid Ester

**Octyl 2-aminoacetate Hydrochloride**, also known as Glycine n-octyl ester hydrochloride, is a chemical compound that has garnered interest in various scientific fields due to its unique amphiphilic nature. As the hydrochloride salt of the octyl ester of the simplest amino acid, glycine, it possesses both a hydrophilic amino group and a lipophilic octyl chain. This structure imparts properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, a functional excipient in drug delivery, and a surface-active agent. This technical guide provides a comprehensive overview of its chemical characteristics, a detailed methodology for its synthesis and purification, and an exploration of its current and potential applications, grounded in established scientific principles.

## Core Compound Specifications

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. The key specifications for **Octyl 2-aminoacetate Hydrochloride** are summarized below.

Property	Value	Source(s)
CAS Number	39540-30-2	[1]
Molecular Formula	C <sub>10</sub> H <sub>22</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	223.74 g/mol	[1]
Synonyms	Glycine n-octyl ester hydrochloride, Glycine octyl ester HCl	[1]
Appearance	White crystalline powder (predicted)	[1]
Melting Point	66-72 °C	[1]
Boiling Point	243.5 °C at 760 mmHg (of the free base)	[1]
Solubility	Soluble in water	[1]

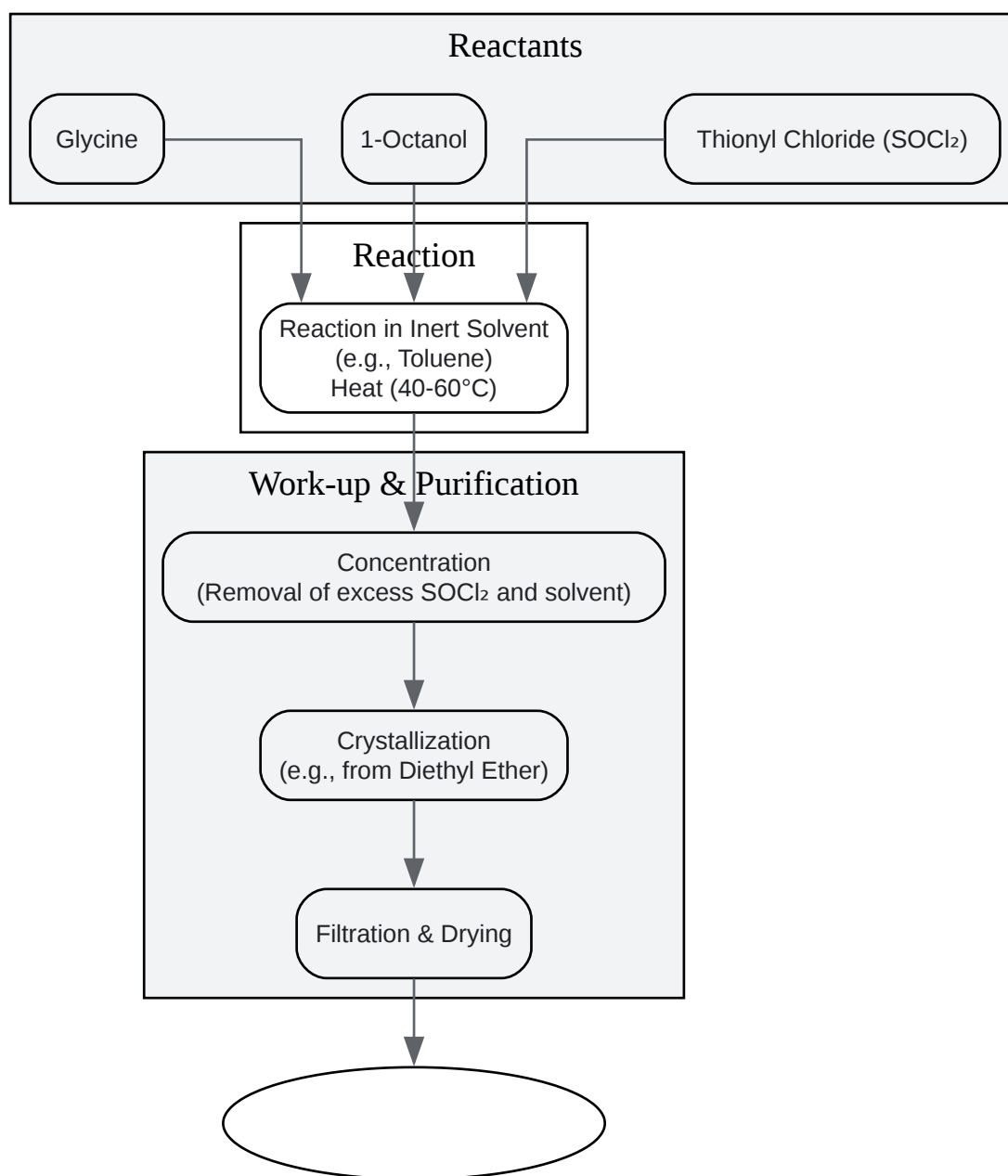
## Synthesis and Purification: A Step-by-Step Protocol

The synthesis of **Octyl 2-aminoacetate Hydrochloride** is most commonly achieved through the esterification of glycine with 1-octanol. Two primary, well-established methods for this transformation are the Fischer esterification, utilizing a strong acid catalyst, and the use of thionyl chloride. The thionyl chloride method is often preferred for its efficiency and the direct production of the hydrochloride salt.

### Synthesis via the Thionyl Chloride Method

This method involves the in-situ formation of an acid chloride from the alcohol and thionyl chloride, which then reacts with the amino acid. The hydrochloric acid generated during the reaction protonates the amino group of the ester, yielding the desired hydrochloride salt.

Diagram of the Synthesis Workflow:



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Caption: Workflow for the synthesis of **Octyl 2-aminoacetate Hydrochloride** via the thionyl chloride method.

Detailed Experimental Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend glycine (1.0 eq) in an

inert solvent such as toluene. Add 1-octanol (1.1 eq) to the suspension.

- **Addition of Thionyl Chloride:** Cool the mixture in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise from the dropping funnel while maintaining the temperature below 10 °C. The addition of thionyl chloride can be exothermic.
- **Reaction:** After the addition is complete, slowly warm the reaction mixture to 40-60 °C and maintain this temperature with stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess thionyl chloride and the solvent.
- **Purification:** To the resulting residue, add diethyl ether and stir to induce crystallization. The hydrochloride salt is typically insoluble in diethyl ether and will precipitate.
- **Isolation:** Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure **Octyl 2-aminoacetate Hydrochloride**.

#### Causality Behind Experimental Choices:

- **Inert Solvent:** Toluene is used as it is inert to the reaction conditions and has a suitable boiling point for the reaction temperature.
- **Slow Addition of Thionyl Chloride at Low Temperature:** This is crucial to control the exothermic reaction between thionyl chloride and 1-octanol and to prevent the formation of unwanted byproducts.
- **Heating:** Providing thermal energy is necessary to drive the esterification reaction to completion.
- **Concentration under Reduced Pressure:** This step effectively removes volatile unreacted reagents and the solvent.
- **Crystallization from Diethyl Ether:** This is a common and effective method for purifying hydrochloride salts of amino acid esters, which are often crystalline solids with low solubility in nonpolar solvents like diethyl ether.

## Analytical Characterization

Due to the limited availability of published experimental spectra for **Octyl 2-aminoacetate Hydrochloride**, the following characterization data is predicted based on the analysis of structurally similar compounds, such as other long-chain amino acid esters and octyl acetate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Predicted, in D<sub>2</sub>O):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.10	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~3.85	s	2H	-CO-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>
~1.65	quintet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.30	m	10H	-(CH <sub>2</sub> ) <sub>5</sub> -
~0.88	t	3H	-CH <sub>3</sub>

<sup>13</sup>C NMR (Predicted, in D<sub>2</sub>O):

Chemical Shift (δ, ppm)	Assignment
~170	C=O
~67	-O-CH <sub>2</sub> -
~41	-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>
~32, 29, 26, 23	-(CH <sub>2</sub> ) <sub>6</sub> -
~14	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **Octyl 2-aminoacetate Hydrochloride** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2800	Strong, broad	N-H stretch of the ammonium group (-NH <sub>3</sub> <sup>+</sup> ) and C-H stretch of the alkyl chain
~1740	Strong	C=O stretch of the ester
~1580	Medium	N-H bend of the ammonium group (-NH <sub>3</sub> <sup>+</sup> )
~1200	Strong	C-O stretch of the ester

## Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected molecular ion would correspond to the free base (Octyl 2-aminoacetate) with a proton added.

- Expected [M+H]<sup>+</sup>: m/z ≈ 188.16

## Applications in Research and Development

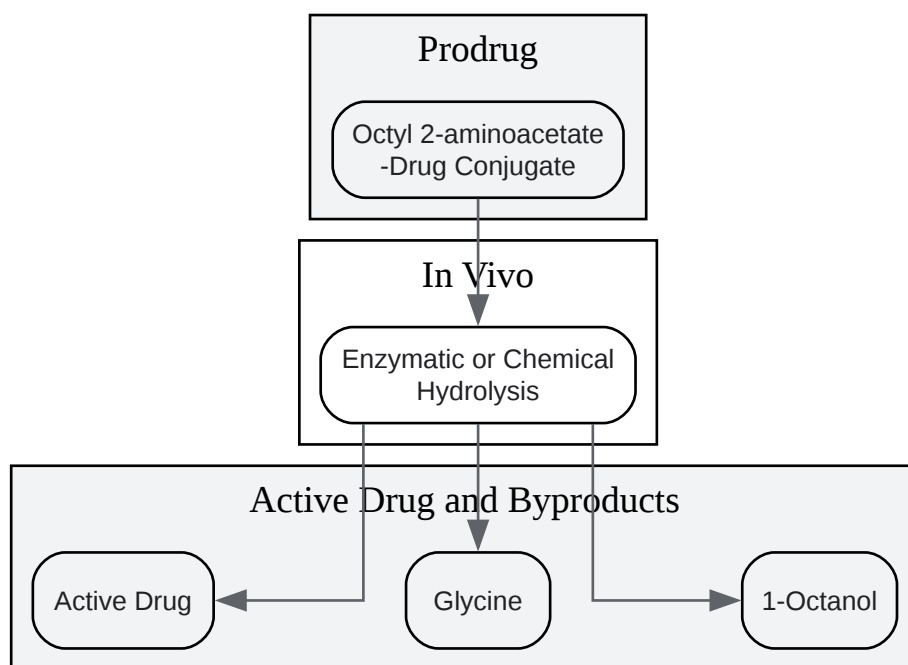
The unique molecular structure of **Octyl 2-aminoacetate Hydrochloride** underpins its utility in several key areas of scientific research and drug development.

## Prodrug Development and Drug Delivery

Amino acid esters are a well-established strategy in prodrug design to enhance the physicochemical properties of parent drugs, such as solubility and permeability.[\[2\]](#)[\[3\]](#)

- Improving Bioavailability:** The octyl ester group significantly increases the lipophilicity of a drug molecule, which can enhance its ability to cross biological membranes, potentially leading to improved oral bioavailability.
- Targeted Delivery:** The amino acid moiety can be recognized by amino acid transporters, offering a potential mechanism for targeted drug delivery to specific cells or tissues.[\[4\]](#)

Diagram of the Prodrug Concept:



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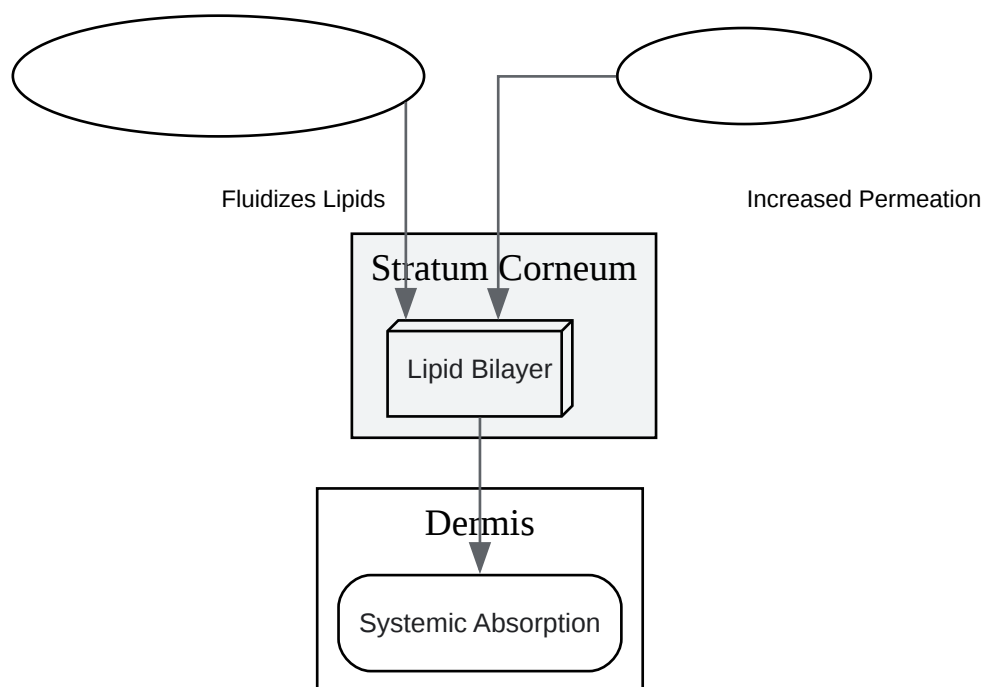
Caption: The prodrug concept: Octyl 2-aminoacetate is cleaved in the body to release the active drug.

## Skin Permeation Enhancement

The transdermal delivery of drugs is often limited by the barrier function of the stratum corneum. Chemical permeation enhancers are employed to reversibly reduce this barrier. Amino acid esters with long alkyl chains have shown significant promise in this area.[5][6]

- Mechanism of Action: **Octyl 2-aminoacetate Hydrochloride** is thought to enhance skin permeation by interacting with the intercellular lipids of the stratum corneum. The lipophilic octyl chain can fluidize the lipid bilayers, creating a more permeable environment for drug molecules to pass through.[2][4]

Diagram of Skin Permeation Enhancement:



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Caption: Mechanism of skin permeation enhancement by **Octyl 2-aminoacetate Hydrochloride**.

## Surfactant and Emulsifying Agent

The amphiphilic nature of **Octyl 2-aminoacetate Hydrochloride**, with its polar head (the amino group) and nonpolar tail (the octyl chain), allows it to act as a surfactant.<sup>[1]</sup>

- **Surface Tension Reduction:** In aqueous solutions, it will orient at the air-water interface, reducing surface tension.
- **Micelle Formation:** Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules will self-assemble into micelles. This property is fundamental to their use as emulsifiers and solubilizing agents in various formulations, including personal care products.

## Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling **Octyl 2-aminoacetate Hydrochloride**. It is advisable to consult the Safety Data Sheet (SDS)



from the supplier before use. General safety recommendations include:

- Handling in a well-ventilated area.
- Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoiding the formation of dust and aerosols.
- Storing in a tightly sealed container in a cool, dry place.

## Conclusion

**Octyl 2-aminoacetate Hydrochloride** is a versatile and valuable compound for researchers and professionals in the fields of drug development, materials science, and organic synthesis. Its straightforward synthesis, coupled with its unique physicochemical properties, makes it an attractive building block and functional ingredient. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is essential for harnessing its full potential in innovative scientific endeavors.

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